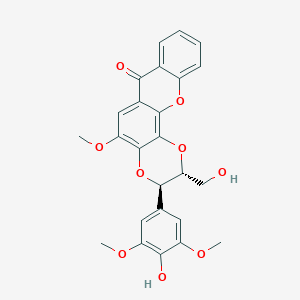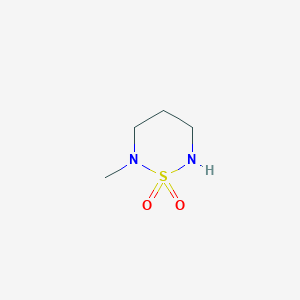
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
Descripción general
Descripción
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (MTD) is an organosulfur compound that has been studied for its potential applications in various scientific fields. It is a versatile compound with a wide range of characteristics and properties, making it suitable for a variety of research purposes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various chemical reactions, including the SuFEx type reaction and reactions involving sulfamides and diketene. These methods are significant for producing derivatives of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide for various applications (Khumalo et al., 2018); (Díez et al., 1973).
Rotational Isomerism Studies : Research has explored the rotational isomerism in certain derivatives of this compound, providing insights into their molecular behavior and potential applications in medicinal chemistry (Goya, Martínez, & Jimeno, 1990).
Chemical Reactivity and Functionalization : Studies have focused on the reactivity of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide derivatives, examining regioselective N-alkylation and other chemical transformations. These findings are crucial for understanding how to manipulate this compound for specific scientific and medicinal purposes (Goya, Martínez, Ochoa, & Stud, 1981).
Potential Medical Applications
Alzheimer's Disease Treatment : A derivative of this compound, Verubecestat, has been investigated as a β-site amyloid precursor protein cleaving enzyme 1 inhibitor for treating Alzheimer's disease. This highlights the potential of derivatives in developing treatments for neurodegenerative diseases (Scott et al., 2016).
Antibacterial Activity : Some derivatives have exhibited significant antibacterial activities, suggesting their potential in developing new antibacterial agents (Kim et al., 2007).
Bronchodilator Agents : Certain derivatives have been evaluated as bronchodilator agents, indicating their possible use in treating respiratory conditions (Campillo et al., 2000).
Propiedades
IUPAC Name |
2-methyl-1,2,6-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6-4-2-3-5-9(6,7)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHKRQLBBUNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435223 | |
| Record name | 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide | |
CAS RN |
137830-77-4 | |
| Record name | 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1lambda6,2,6-thiadiazinane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)


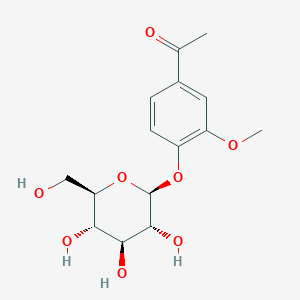
![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)

![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
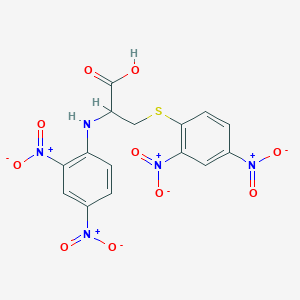

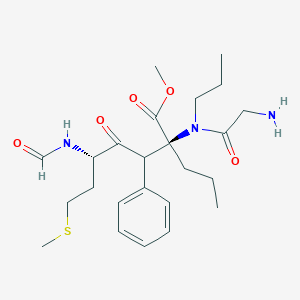
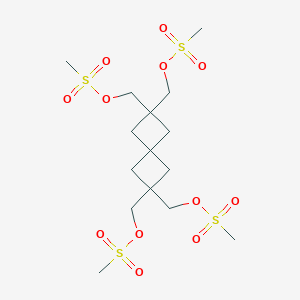
![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)
